molecular formula C12H14N2O B13667335 2-(4-ethoxyphenyl)-5-methyl-1H-imidazole

2-(4-ethoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B13667335
M. Wt: 202.25 g/mol
InChI Key: OUMDACBRECPKRM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-methyl-1H-imidazole typically involves the condensation of 4-ethoxybenzaldehyde with a suitable amine and a methylating agent under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole compounds.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-methyl-1H-imidazole
  • 2-(4-Chlorophenyl)-5-methyl-1H-imidazole
  • 2-(4-Bromophenyl)-5-methyl-1H-imidazole

Uniqueness

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H14N2O/c1-3-15-11-6-4-10(5-7-11)12-13-8-9(2)14-12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

OUMDACBRECPKRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(N2)C

Origin of Product

United States

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